4-tert-butyl-N-{[2-(dimethylamino)pyridin-3-yl]methyl}-2-oxopyrrolidine-3-carboxamide
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Overview
Description
4-tert-butyl-N-{[2-(dimethylamino)pyridin-3-yl]methyl}-2-oxopyrrolidine-3-carboxamide is a complex organic compound with a unique structure that combines a pyrrolidine ring, a pyridine ring, and a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-{[2-(dimethylamino)pyridin-3-yl]methyl}-2-oxopyrrolidine-3-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the pyrrolidine ring, followed by the introduction of the pyridine moiety and the tert-butyl group. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process would be optimized to minimize waste and maximize efficiency, often involving automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-{[2-(dimethylamino)pyridin-3-yl]methyl}-2-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
4-tert-butyl-N-{[2-(dimethylamino)pyridin-3-yl]methyl}-2-oxopyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound, interacting with specific biological targets.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Industry: It could be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-{[2-(dimethylamino)pyridin-3-yl]methyl}-2-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-tert-butyl-N-{[2-(dimethylamino)pyridin-3-yl]methyl}-2-oxopyrrolidine-3-carboxamide
- 2,6-Di-tert-butyl-4-methylpyridine
- 4,4’,4’‘-Tri-tert-Butyl-2,2’:6’,2’'-terpyridine
Uniqueness
This compound is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
4-tert-butyl-N-[[2-(dimethylamino)pyridin-3-yl]methyl]-2-oxopyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O2/c1-17(2,3)12-10-20-16(23)13(12)15(22)19-9-11-7-6-8-18-14(11)21(4)5/h6-8,12-13H,9-10H2,1-5H3,(H,19,22)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKUUXQQYBCOKFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CNC(=O)C1C(=O)NCC2=C(N=CC=C2)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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